molecular formula C22H18Cl2N4O6 B8748312 4-Amino-1-[3,5-bis-O-(4-chlorobenzoyl)-2-deoxy-alpha-D-erythro-pentofuranosyl]-1,3,5-triazin-2(1H)-one

4-Amino-1-[3,5-bis-O-(4-chlorobenzoyl)-2-deoxy-alpha-D-erythro-pentofuranosyl]-1,3,5-triazin-2(1H)-one

Cat. No.: B8748312
M. Wt: 505.3 g/mol
InChI Key: TWEZWUPSUOJPMB-KSZLIROESA-N
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Description

4-Amino-1-[3,5-bis-O-(4-chlorobenzoyl)-2-deoxy-alpha-D-erythro-pentofuranosyl]-1,3,5-triazin-2(1H)-one is a synthetic compound with a complex molecular structure It is characterized by the presence of a triazine ring, amino group, and chlorobenzoyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-1-[3,5-bis-O-(4-chlorobenzoyl)-2-deoxy-alpha-D-erythro-pentofuranosyl]-1,3,5-triazin-2(1H)-one typically involves multiple steps:

    Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Amino Group: The amino group is introduced via nucleophilic substitution reactions.

    Attachment of the Chlorobenzoyl Groups: The chlorobenzoyl groups are attached through esterification reactions involving chlorobenzoic acid derivatives and the hydroxyl groups on the pentofuranosyl moiety.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-efficiency catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Amino-1-[3,5-bis-O-(4-chlorobenzoyl)-2-deoxy-alpha-D-erythro-pentofuranosyl]-1,3,5-triazin-2(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: Nucleophilic and electrophilic substitution reactions can modify the functional groups attached to the triazine ring and pentofuranosyl moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, acids, and bases are employed under controlled conditions to achieve desired substitutions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

4-Amino-1-[3,5-bis-O-(4-chlorobenzoyl)-2-deoxy-alpha-D-erythro-pentofuranosyl]-1,3,5-triazin-2(1H)-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Amino-1-[3,5-bis-O-(4-chlorobenzoyl)-2-deoxy-alpha-D-erythro-pentofuranosyl]-1,3,5-triazin-2(1H)-one involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The specific pathways involved depend on the context of its application.

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-1-[3,5-bis-O-(4-chlorobenzoyl)-2-deoxy-beta-D-erythro-pentofuranosyl]-1,3,5-triazin-2(1H)-one
  • 4-Amino-1-[3,5-bis-O-(4-chlorobenzoyl)-2-deoxy-alpha-D-ribo-pentofuranosyl]-1,3,5-triazin-2(1H)-one

Uniqueness

The uniqueness of 4-Amino-1-[3,5-bis-O-(4-chlorobenzoyl)-2-deoxy-alpha-D-erythro-pentofuranosyl]-1,3,5-triazin-2(1H)-one lies in its specific structural configuration, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C22H18Cl2N4O6

Molecular Weight

505.3 g/mol

IUPAC Name

[(2R,3S,5S)-5-(4-amino-2-oxo-1,3,5-triazin-1-yl)-3-(4-chlorobenzoyl)oxyoxolan-2-yl]methyl 4-chlorobenzoate

InChI

InChI=1S/C22H18Cl2N4O6/c23-14-5-1-12(2-6-14)19(29)32-10-17-16(34-20(30)13-3-7-15(24)8-4-13)9-18(33-17)28-11-26-21(25)27-22(28)31/h1-8,11,16-18H,9-10H2,(H2,25,27,31)/t16-,17+,18-/m0/s1

InChI Key

TWEZWUPSUOJPMB-KSZLIROESA-N

Isomeric SMILES

C1[C@@H]([C@H](O[C@@H]1N2C=NC(=NC2=O)N)COC(=O)C3=CC=C(C=C3)Cl)OC(=O)C4=CC=C(C=C4)Cl

Canonical SMILES

C1C(C(OC1N2C=NC(=NC2=O)N)COC(=O)C3=CC=C(C=C3)Cl)OC(=O)C4=CC=C(C=C4)Cl

Origin of Product

United States

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